5-methyl-4,6,7,8-tetrahydro-3H-naphthalen-2-one
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Overview
Description
5-methyl-4,6,7,8-tetrahydro-3H-naphthalen-2-one is an organic compound with the molecular formula C11H14O. It is a derivative of naphthalene, characterized by the presence of a methyl group and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4,6,7,8-tetrahydro-3H-naphthalen-2-one typically involves the hydrogenation of 5-methyl-2-naphthol. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions are carefully controlled to ensure the selective reduction of the aromatic ring while preserving the ketone functionality.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
5-methyl-4,6,7,8-tetrahydro-3H-naphthalen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Properties
CAS No. |
34545-86-3 |
---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
5-methyl-4,6,7,8-tetrahydro-3H-naphthalen-2-one |
InChI |
InChI=1S/C11H14O/c1-8-3-2-4-9-7-10(12)5-6-11(8)9/h7H,2-6H2,1H3 |
InChI Key |
IOXMJZPWDSIMOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC(=O)C=C2CCC1 |
Origin of Product |
United States |
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